molecular formula C8H19NO B13096780 2-Methoxy-2-methyl-hexylamine CAS No. 1416352-03-8

2-Methoxy-2-methyl-hexylamine

Cat. No.: B13096780
CAS No.: 1416352-03-8
M. Wt: 145.24 g/mol
InChI Key: CFRAQHLKZRAORG-UHFFFAOYSA-N
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Description

2-Methoxy-2-methyl-hexylamine is an organic compound with the molecular formula C8H19NO It is a primary amine, characterized by the presence of an amino group attached to a carbon atom that is also bonded to a methoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-methyl-hexylamine can be achieved through several methods. One common approach involves the reaction of 2-methoxy-2-methylhexanol with ammonia or an amine under dehydrating conditions. This reaction typically requires a catalyst, such as alumina or nickel, and is conducted at elevated temperatures to facilitate the removal of water and drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as azeotropic dehydration, methylation under alkaline conditions, and subsequent purification through distillation .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-methyl-hexylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce secondary amines.

Scientific Research Applications

2-Methoxy-2-methyl-hexylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research explores its potential as a building block for pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-methyl-hexylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Methylamine: A simpler primary amine with a single methyl group.

    Dimethylamine: A secondary amine with two methyl groups.

    Trimethylamine: A tertiary amine with three methyl groups.

Uniqueness

2-Methoxy-2-methyl-hexylamine is unique due to the presence of both a methoxy group and a methyl group attached to the same carbon atom. This structural feature imparts distinct chemical properties and reactivity compared to other amines .

Properties

CAS No.

1416352-03-8

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

2-methoxy-2-methylhexan-1-amine

InChI

InChI=1S/C8H19NO/c1-4-5-6-8(2,7-9)10-3/h4-7,9H2,1-3H3

InChI Key

CFRAQHLKZRAORG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(CN)OC

Origin of Product

United States

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